molecular formula C22H21NO7 B14956518 4-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

4-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Cat. No.: B14956518
M. Wt: 411.4 g/mol
InChI Key: HTIPTGBRBIAAMM-UHFFFAOYSA-N
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Description

4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate with an appropriate amine to form the intermediate amide. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives .

Scientific Research Applications

4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID BENZYL ESTER
  • 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID BUTYL ESTER
  • 2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YLOXY-ACETIC ACID ETHYL ESTER

Uniqueness

4-{2-[(2-METHYL-4-OXO-3-PHENOXY-4H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

4-[[2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetyl]amino]butanoic acid

InChI

InChI=1S/C22H21NO7/c1-14-22(30-15-6-3-2-4-7-15)21(27)17-10-9-16(12-18(17)29-14)28-13-19(24)23-11-5-8-20(25)26/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,23,24)(H,25,26)

InChI Key

HTIPTGBRBIAAMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCCCC(=O)O)OC3=CC=CC=C3

Origin of Product

United States

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